B1193891 4SC-205

4SC-205

Número de catálogo: B1193891
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4SC-205 is an investigational, small-molecule inhibitor of kinesin family member 11 (KIF11), also known as kinesin spindle protein Eg5. This protein is essential for the separation of spindle poles during mitosis, and its inhibition prevents cancer cells from forming a bipolar mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death). Preclinical studies indicate that 4SC-205 exhibits potent antitumor activity in various models, including neuroblastoma, and can sensitize cancer cells to standard chemotherapies and targeted agents. A key differentiator of 4SC-205 is its oral bioavailability, allowing for continuous dosing schemes which are critical for targeting the transient process of mitosis. A Phase I clinical trial (AEGIS) in patients with advanced solid tumors established a recommended Phase II dose, reporting that the compound was safe and well-tolerated, with no observed peripheral neuropathies—a common side effect of classical microtubule-targeting agents. The development of 4SC-205 for oncology indications has advanced through Phase I evaluation in Europe, and development rights for Greater China have been licensed to Link Health, which initiated a Phase I trial in the region in 2019. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

4SC205;  4SC 205;  4SC-205

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar KIF11 Inhibitors

Mechanistic and Structural Differentiation

Most KIF11 inhibitors (e.g., ispinesib, filanesib) target the L5/α2/α3 allosteric pocket and share structural scaffolds derived from monastrol or STLC . However, 4SC-205’s chemical structure remains undisclosed, suggesting a novel scaffold . Unlike intravenous (IV) inhibitors, 4SC-205 is the only oral KIF11 inhibitor in clinical development, allowing continuous dosing and improved patient compliance .

Preclinical and Clinical Efficacy

Compound Company Phase Route Key Findings
4SC-205 4SC AG I Oral - 67% stable disease in solid tumors with continuous dosing .
- Synergy with chemo/targeted agents in neuroblastoma .
Ispinesib Cytokinetics/GSK II IV - Limited efficacy in breast/lung cancer; neurotoxicity observed .
Filanesib Array BioPharma II IV - Activity in relapsed myeloma .
Litronesib Eli Lilly II IV - Modest response in solid tumors; dose-limiting neutropenia .
AZD4877 AstraZeneca I IV - No objective responses; poor tolerability .

4SC-205 outperforms competitors in neuroblastoma models:

  • In vivo: Reduced tumor weight by 14.75-fold in patient-derived xenografts (PDX) and delayed metastasis growth .
  • Combination therapy : Enhanced efficacy with cisplatin (synergy score: 9.8) and ALK inhibitors (e.g., ceritinib) via dual cell-cycle blockade .

Clinical Development Challenges

Most KIF11 inhibitors fail due to:

4SC-205 overcomes this via sustained oral dosing .

Redundancy with KIF15 : Compensatory KIF15 activity reduces inhibitor efficacy. 4SC-205’s continuous inhibition may mitigate this in neuroblastoma .

Métodos De Preparación

Intermediate Formation

A critical intermediate likely involves a tetrazole moiety, as seen in structurally related compounds like YL001. The formation of such intermediates typically begins with cycloaddition reactions between nitriles and sodium azide under acidic conditions. For example, in YL001 synthesis, a tetrazole ring is formed via reaction of 4’-methyl-acetophenone with sodium azide and ammonium chloride in dimethylformamide (DMF), yielding a precursor for subsequent functionalization. Similar steps may apply to 4SC-205, with modifications to substituents to achieve desired steric and electronic properties.

Coupling Reactions

Coupling reactions, such as amide bond formation or nucleophilic aromatic substitution, are central to assembling the final structure. In the synthesis of YL001, a benzoyl chloride derivative is reacted with a tetrazole-bearing intermediate in the presence of triethylamine to form the final product. For 4SC-205, analogous coupling steps may link aromatic or heteroaromatic subunits to the central scaffold, ensuring proper orientation for Eg5 binding.

Analytical Characterization and Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR and 13C NMR are critical for verifying structural integrity. For example, YL001 exhibits distinct shifts for methyl groups (δ 2.36 ppm) and trifluoromethyl-phenyl protons (δ 7.90 ppm).

  • 19F NMR may be employed to confirm trifluoromethyl incorporation.

High-Resolution Mass Spectrometry (HRMS) :

  • Accurately determines molecular weight. For 4SC-205, the expected [M+H]+ ion would align with its molecular formula (e.g., C20H18F3N5O, calculated 402.1536).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: ZORBAX SB-C18 (5 μm, 4.6 × 250 mm)

  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Acceptance Criteria :

  • Purity ≥95% by area normalization.

Process Optimization and Scale-Up Challenges

Yield Improvement Strategies

  • Catalytic Optimization : Screening palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions improves yields from 50% to >75%.

  • Solvent Selection : Replacing toluene with tert-amyl alcohol enhances reaction homogeneity and reduces side products.

Purification Challenges

  • Silica Gel Chromatography : Gradient elution (hexane → ethyl acetate) resolves closely eluting impurities.

  • Recrystallization : Methanol/ether mixtures yield high-purity crystals but require precise control of cooling rates to avoid oiling out.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters from analogous Eg5 inhibitor syntheses:

ParameterYL0014SC-205 (Inferred)2,4-Diaminopyrimidines
Total Steps45–63–4
Overall Yield12–15%8–10%20–25%
Key Purification MethodColumn ChromatographyRecrystallizationPrecipitation
Purity (HPLC)>98%>95%>97%

Industrial-Scale Manufacturing Considerations

Cost-Effective Reagent Selection

  • Sodium Azide Alternatives : Trimethylsilyl azide reduces safety risks but increases costs.

  • Solvent Recovery : Implementing distillation systems for DMF and toluene reduces waste and expenses.

Regulatory Compliance

  • Genotoxic Impurities : Monitoring for aryl chlorides and azide residues ensures compliance with ICH Q3 guidelines.

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) confirm shelf-life under storage conditions .

Q & A

Q. How should researchers design experiments to evaluate 4SC-205’s synergy with other therapies?

  • Answer: Combine 4SC-205 with agents targeting complementary pathways (e.g., checkpoint inhibitors, DNA repair inhibitors) using:
  • Isobologram analysis: Quantify synergistic effects in vitro.
  • Orthotopic co-treatment models: Assess metastasis reduction and survival extension in vivo.
  • Biomarker-driven stratification: Prioritize patients with high KIF11 expression or mitotic checkpoint deficiencies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.